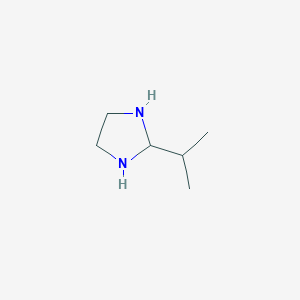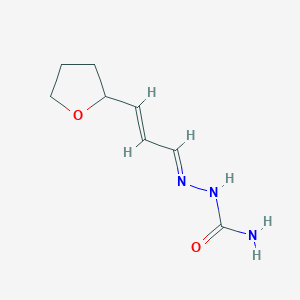
2-Ethoxyethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl butyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. The chemical formula for this compound is C8H16O3, and it is known for its applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-ethoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where butyric acid and 2-ethoxyethanol are fed continuously, and the ester product is collected. The reaction is catalyzed by an acid catalyst, and the process is optimized for high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2-ethoxyethanol.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis (Saponification): Utilizes a strong base such as sodium hydroxide (NaOH).
Reduction: Employs reducing agents like LiAlH4 under anhydrous conditions.
Major Products Formed:
Hydrolysis: Butyric acid and 2-ethoxyethanol.
Reduction: Butanol and 2-ethoxyethanol.
Transesterification: A new ester and an alcohol.
Applications De Recherche Scientifique
2-Ethoxyethyl butyrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl butyrate involves its interaction with enzymes and other molecular targets. For instance, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of butyric acid and 2-ethoxyethanol. The compound can also act as a solvent, facilitating the dissolution and interaction of various substances in chemical reactions.
Comparaison Avec Des Composés Similaires
Ethyl butyrate: Another ester with a similar structure but different alkoxy group.
Methyl butyrate: Similar ester with a methyl group instead of an ethoxyethyl group.
Butyl butyrate: Contains a butyl group in place of the ethoxyethyl group.
Uniqueness: 2-Ethoxyethyl butyrate is unique due to its specific alkoxy group, which imparts distinct physical and chemical properties. Its solubility, boiling point, and reactivity differ from other similar esters, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
655235-95-3 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-ethoxyethyl butanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-8(9)11-7-6-10-4-2/h3-7H2,1-2H3 |
Clé InChI |
RUCPXHYWYFCCOY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















